REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.[N:9]1([CH2:14][C:15]2[CH:16]=[CH:17][C:18](Br)=[N:19][CH:20]=2)[CH:13]=[CH:12][N:11]=[CH:10]1>>[O:1]1[CH:5]=[CH:4][C:3]([C:18]2[CH:17]=[CH:16][C:15]([CH2:14][N:9]3[CH:13]=[CH:12][N:11]=[CH:10]3)=[CH:20][N:19]=2)=[CH:2]1
|
Name
|
|
Quantity
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188 mg
|
Type
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reactant
|
Smiles
|
O1C=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC=1C=CC(=NC1)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
|
Smiles
|
O1C=C(C=C1)C1=NC=C(C=C1)CN1C=NC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |